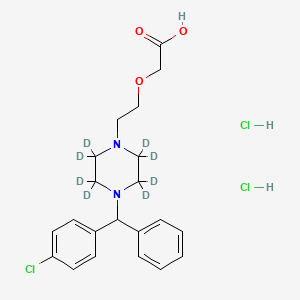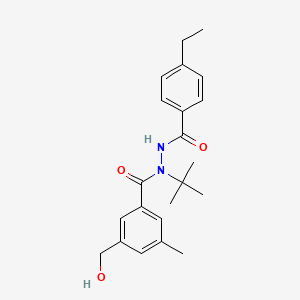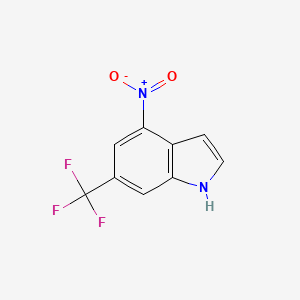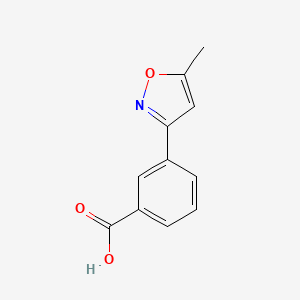
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their aromatic ring structure containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 6-position, making it a unique derivative of 1,3,5-triazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine can be synthesized through various methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the substitution of cyanuric chloride with appropriate amines under controlled conditions . The reaction typically requires a base such as sodium carbonate and is carried out in a solvent mixture like dioxane/water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions using cyanuric chloride as the starting material. The process is optimized for high yield and purity, employing advanced techniques like microwave irradiation to reduce reaction time and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The aromatic ring can participate in electrophilic addition reactions.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, morpholine, and various amines . Reaction conditions often involve elevated temperatures and the use of solvents like dioxane or water .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine results in the formation of an amine-substituted triazine derivative .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls . The compound’s anticancer properties are linked to its inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: An efficient UV absorber.
Uniqueness
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N4/c5-3-9-2(1(6)7)10-4(8)11-3/h1H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJEXSWERMPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















